

A Comprehensive Technical Guide to 1,1,2-Triethoxyethane for Advanced Research

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Compound of Interest

Compound Name: 1,1,2-Triethoxyethane

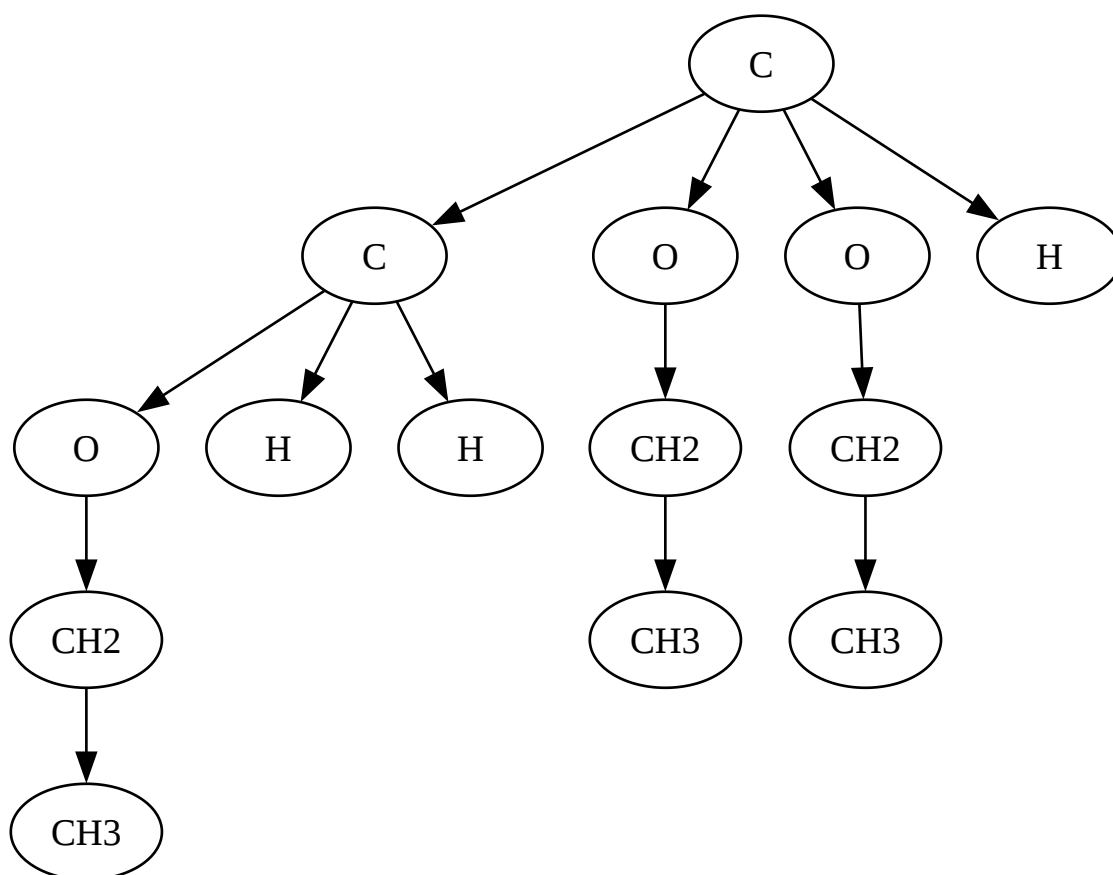
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This guide provides an in-depth exploration of **1,1,2-triethoxyethane**, a specialized acetal with significant potential in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, plausible synthetic routes, and its strategic application, particularly as a protecting group in complex molecular synthesis.

Core Identification and Molecular Architecture

1,1,2-Triethoxyethane is an organic compound classified as a mixed acetal. Its structure features an ethane backbone substituted with three ethoxy groups, two of which are geminally substituted on the first carbon, forming the acetal functionality, while the third is at the second carbon, forming an ether linkage.^{[1][2][3]} This unique arrangement of functional groups dictates its chemical behavior and potential applications.



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Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,1,2-triethoxyethane[1]
CAS Number	4819-77-6[1][4][5]
Molecular Formula	C8H18O3[1][4]
Canonical SMILES	CCOCC(OCC)OCC[1]
InChI Key	VNSJUZIHZNZLKM-UHFFFAOYSA-N[1][4]
Synonyms	Ethoxyacetaldehyde diethyl acetal, 2-Ethoxyacetaldehyde diethylacetal[6]

Physicochemical and Spectroscopic Profile

The physical properties of **1,1,2-triethoxyethane** are characteristic of a medium-sized ether and acetal. A summary of its key physicochemical data is presented below.

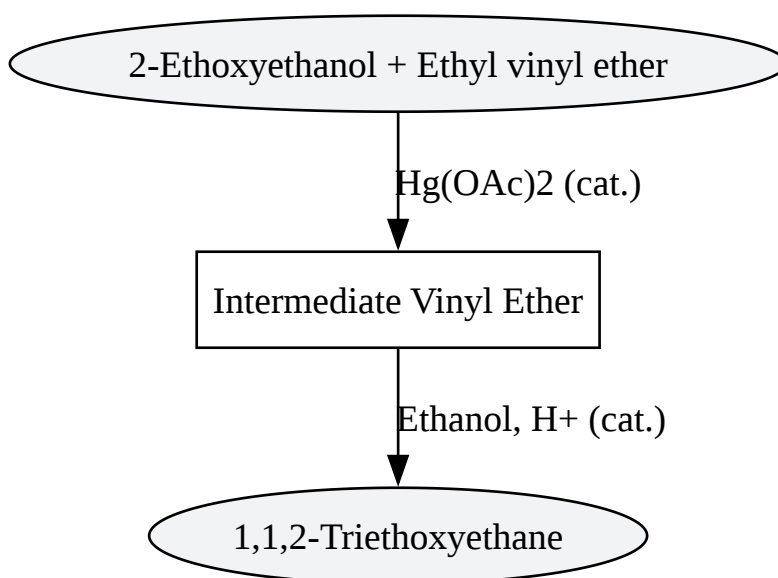
Table 2: Physicochemical Properties

Property	Value
Molecular Weight	162.23 g/mol [1][2]
Appearance	Colorless liquid[6]
Solubility	Soluble in organic solvents; limited miscibility with water[6]

While detailed experimental spectra for **1,1,2-triethoxyethane** are not widely published, its structure allows for the prediction of its characteristic spectroscopic features. The proton and carbon NMR spectra would be distinguished by signals corresponding to the three distinct ethoxy groups and the two ethane backbone carbons. The mass spectrum would likely show fragmentation patterns characteristic of acetals, including the loss of ethoxy groups.[2]

Synthesis of 1,1,2-Triethoxyethane: A Mechanistic Perspective

The synthesis of unsymmetrical acetals like **1,1,2-triethoxyethane** requires a strategic approach to control the introduction of different alkoxy groups. A plausible and efficient method involves a two-step, one-pot reaction sequence starting from a primary alcohol that is first converted to a vinyl ether.[7]



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Experimental Protocol: A Hypothetical Approach

- **Vinyl Ether Formation:** In a reaction vessel under an inert atmosphere, 2-ethoxyethanol is treated with an excess of ethyl vinyl ether in the presence of a catalytic amount of mercury(II) acetate. The reaction mixture is stirred at room temperature.
- **Acetal Formation:** After the formation of the intermediate vinyl ether is complete (as monitored by GC or TLC), the excess ethyl vinyl ether is removed under reduced pressure. The reaction mixture is then treated with ethanol and a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid.^[7]
- **Workup and Purification:** The reaction is quenched with a mild base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield **1,1,2-triethoxyethane**.

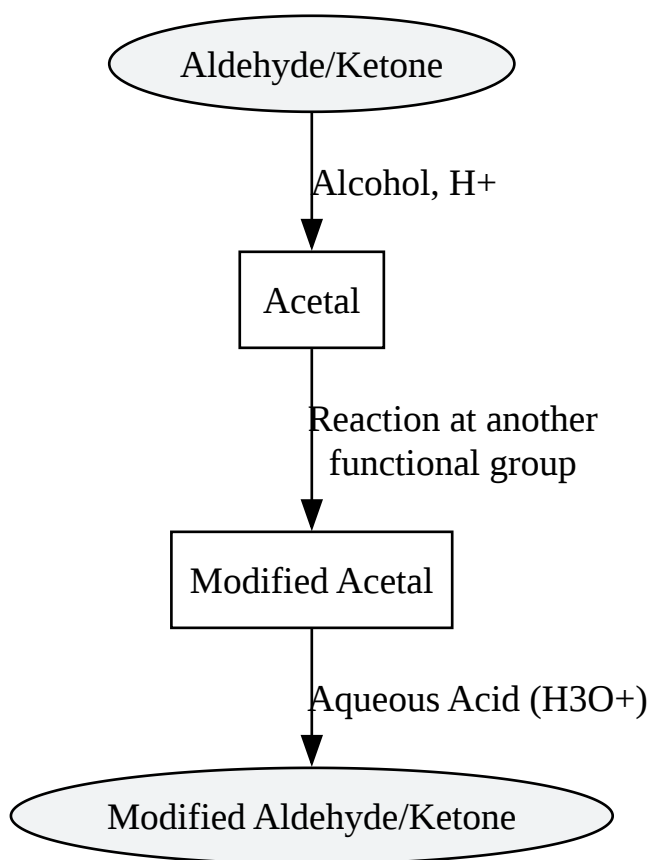
This method offers a high degree of control, allowing for the sequential introduction of the ethoxy groups, thus favoring the formation of the desired unsymmetrical acetal.^[7]

Chemical Reactivity and Applications in Drug Development

The chemical utility of **1,1,2-triethoxyethane** is primarily derived from its acetal functionality, which serves as a robust protecting group for aldehydes and ketones.^{[1][5][8]}

The Acetal as a Protecting Group

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.^{[6][9]} Acetals are ideal for protecting carbonyl groups due to their stability under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents.^{[8][10]}



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The deprotection of the acetal is readily achieved under mild acidic conditions, regenerating the original carbonyl group.^{[4][11]} This acid-catalyzed hydrolysis proceeds via a resonance-stabilized carboxonium ion intermediate, which is the rate-determining step of the cleavage.^{[12][13]}

Strategic Application in Synthesis

Consider a scenario in drug development where a molecule contains both an aldehyde and an ester functionality, and a selective reduction of the ester is required. The more reactive aldehyde must be protected to prevent its reduction. **1,1,2-Triethoxyethane**, or more precisely, the formation of an acetal from the target aldehyde, can be employed here.

Workflow: Selective Ester Reduction

- Protection: The multifunctional starting material is treated with an alcohol or diol in the presence of an acid catalyst to selectively form an acetal at the aldehyde position.
- Reduction: The ester group is then reduced using a suitable reducing agent, such as lithium aluminum hydride. The acetal remains intact under these conditions.
- Deprotection: The acetal is hydrolyzed with aqueous acid to reveal the aldehyde, yielding the desired product with a reduced ester and an intact aldehyde.^[1]

While direct applications of **1,1,2-triethoxyethane** in drug development are not extensively documented, its structural motif is representative of a class of compounds that are indispensable as synthetic intermediates.

Safety and Handling

1,1,2-Triethoxyethane is classified as a flammable liquid and vapor.^{[1][2]} It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.^{[1][2]}

Table 3: GHS Hazard Information

Hazard Class	GHS Code	Description
Flammable liquids	H226	Flammable liquid and vapor[1][2]
Skin corrosion/irritation	H315	Causes skin irritation[1][2]
Serious eye damage/eye irritation	H319	Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation[1][2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1,1,2-Triethoxyethane, while not a widely commercialized chemical, represents a valuable structural motif in organic synthesis. Its primary utility lies in its function as a protecting group for carbonyls, a critical strategy in the multi-step synthesis of complex molecules, including pharmaceuticals. A deeper understanding of its synthesis and reactivity, as outlined in this guide, can empower researchers to leverage the unique properties of acetals in the design and execution of innovative synthetic pathways.

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